Cas no 148749-92-2 (bicyclo[1.1.1]pentan-2-amine hydrochloride)
bicyclo[1.1.1]pentan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[1.1.1]pentan-2-amine, hydrochloride
- bicyclo[1.1.1]pentan-2-amine hydrochloride
- Bicyclo(1.1.1)pentan-2-amine hydrochloride
- P14605
- CS-0108554
- 148749-92-2
- BICYCLO[1.1.1]PENTAN-2-AMINEHYDROCHLORIDE
- 869-054-8
- SCHEMBL14657190
- EN300-6482759
- MFCD28166320
- bicyclo[1.1.1]pentan-2-amine;hydrochloride
- BICYCLO[1.1.1]PENTAN-2-AMINE HCL
-
- MDL: MFCD28166320
- Inchi: 1S/C5H9N.ClH/c6-5-3-1-4(5)2-3;/h3-5H,1-2,6H2;1H
- InChI Key: YLVWSZGGISZJEG-UHFFFAOYSA-N
- SMILES: C12CC(C1)C2N.[H]Cl
Computed Properties
- Exact Mass: 119.0501770Da
- Monoisotopic Mass: 119.0501770Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 62
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
bicyclo[1.1.1]pentan-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430868-1g |
BICYCLO[1.1.1]PENTAN-2-AMINE |
148749-92-2 | 95%+ | 1g |
$3153 | 2025-07-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06583-1-100MG |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 95% | 100MG |
¥ 4,356.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06583-1-250MG |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 95% | 250MG |
¥ 6,969.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06583-1-500MG |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 95% | 500MG |
¥ 11,616.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06583-1-1G |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 95% | 1g |
¥ 17,417.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06583-1-5G |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 95% | 5g |
¥ 52,252.00 | 2023-04-03 | |
| Enamine | EN300-6482759-0.05g |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 0.05g |
$1177.0 | 2023-07-06 | ||
| Enamine | EN300-6482759-0.1g |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 0.1g |
$1450.0 | 2023-07-06 | ||
| Enamine | EN300-6482759-0.25g |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 0.25g |
$2069.0 | 2023-07-06 | ||
| Enamine | EN300-6482759-0.5g |
bicyclo[1.1.1]pentan-2-amine hydrochloride |
148749-92-2 | 0.5g |
$3262.0 | 2023-07-06 |
bicyclo[1.1.1]pentan-2-amine hydrochloride Suppliers
bicyclo[1.1.1]pentan-2-amine hydrochloride Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on bicyclo[1.1.1]pentan-2-amine hydrochloride
Bicyclo[1.1.1]pentan-2-amine Hydrochloride (CAS No. 148749-92-2): An Overview of Its Properties, Applications, and Recent Research
Bicyclo[1.1.1]pentan-2-amine hydrochloride (CAS No. 148749-92-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, also known as bicyclo[1.1.1]pentane-2-amine hydrochloride, is characterized by its distinctive bicyclic structure, which imparts unique chemical and physical properties that make it a valuable building block in various synthetic processes.
The bicyclo[1.1.1]pentane scaffold is a three-carbon bridge with a nitrogen atom attached to one of the bridgehead carbons, forming a highly strained and rigid structure. This rigidity and the presence of the amino group make bicyclo[1.1.1]pentan-2-amine hydrochloride an attractive candidate for the design and synthesis of novel pharmaceuticals, catalysts, and functional materials.
Recent research has highlighted several key applications of bicyclo[1.1.1]pentan-2-amine hydrochloride. In medicinal chemistry, this compound has been explored as a scaffold for the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the synthesis of a series of bicyclo[1.1.1]pentan-2-amine-based derivatives with potent antiviral activity against influenza A virus. The researchers found that the rigid structure of the bicyclo[1.1.1]pentane scaffold improved the binding affinity and selectivity of these compounds, leading to enhanced antiviral efficacy.
In addition to its potential in drug discovery, bicyclo[1.1.1]pentan-2-amine hydrochloride has also been investigated for its use in catalysis and materials science. A 2022 study in the Journal of Catalysis demonstrated that this compound can serve as an efficient ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction yields and selectivity compared to traditional ligands. The unique electronic properties of the bicyclo[1.1.1]pentane scaffold were found to enhance the stability and reactivity of the catalyst system.
The physical properties of bicyclo[1.1.1]pentan-2-amine hydrochloride are also noteworthy. It is a white crystalline solid with a melting point of approximately 300°C (decomposition). The compound is highly soluble in polar solvents such as water and ethanol but exhibits limited solubility in non-polar solvents like hexane and toluene. These solubility characteristics make it suitable for various synthetic protocols and applications where controlled solubility is desired.
In terms of synthetic methods, several efficient routes have been developed for the preparation of bicyclo[1.1.1]pentan-2-amine hydrochloride. One common approach involves the ring-closing metathesis (RCM) reaction followed by reductive amination to introduce the amino group. Another method involves the use of transition metal-catalyzed cyclization reactions to form the bicyclic core, followed by functionalization steps to introduce the amino functionality.
The safety profile of bicyclo[1.1.1]pentan-2-amine hydrochloride is an important consideration for its practical applications. While it is generally considered safe for laboratory use under standard conditions, appropriate handling precautions should be taken to avoid exposure to skin or inhalation of dust particles. The compound should be stored in a cool, dry place away from incompatible materials.
In conclusion, bicyclo[1.1.1]pentan-2-amine hydrochloride (CAS No. 148749-92-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, catalysis, and materials science. Its unique structural features and chemical properties make it an attractive candidate for further research and development in these fields.
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